1-Iodonaphthalene-2-acetonitrile

Cross-Coupling Organic Synthesis Medicinal Chemistry

Researchers requiring sequential orthogonal transformations on a naphthalene scaffold face limited options with single-functionality analogs. 1-Iodonaphthalene-2-acetonitrile solves this with its unique 1,2-substitution pattern combining an aryl iodide for Stille/Suzuki coupling and an aliphatic nitrile for independent functionalization (reduction, hydrolysis, cyclocondensation). • Enables two-step, one-building-block strategies impossible with 1-iodonaphthalene or 2-(naphthalen-1-yl)acetonitrile alone • Direct precursor to naphthalene-fused heterocycles (pyridines, pyrimidines) and NDI-based electronic materials • Supports convergent synthesis of bifunctional molecules (PROTACs, fluorescent probes)

Molecular Formula C12H8IN
Molecular Weight 293.10 g/mol
Cat. No. B11835249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodonaphthalene-2-acetonitrile
Molecular FormulaC12H8IN
Molecular Weight293.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2I)CC#N
InChIInChI=1S/C12H8IN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
InChIKeyFEFQCMQFVJCGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Iodonaphthalene-2-acetonitrile (CAS 1261487-00-6) is a Unique Building Block for Advanced Synthesis


1-Iodonaphthalene-2-acetonitrile (C12H8IN, MW 293.10) is a halogenated aromatic nitrile . Its structure combines a reactive iodine atom on the naphthalene ring with a versatile acetonitrile group. This combination makes it a key synthetic intermediate, particularly in cross-coupling reactions . The compound's primary value lies in its dual functionality, allowing for orthogonal reactivity that simpler analogs lack.

Orthogonal reactivity for sequential cross-coupling workflows.
Dual-function handle enables diverse synthetic pathway design.
Supports regioselective construction of complex molecular architectures.

The Critical Procurement Error: Assuming All Naphthalene Halides and Nitriles Are Interchangeable


Substituting 1-Iodonaphthalene-2-acetonitrile with a simpler analog like 1-Iodonaphthalene or 2-(Naphthalen-1-yl)acetonitrile is a significant mistake. The former lacks the nitrile handle for subsequent functionalization, while the latter lacks the iodine for efficient cross-coupling . 1-Iodonaphthalene-2-acetonitrile provides a precise vector for sequential, regioselective transformations. Its unique combination of an aryl iodide and an aliphatic nitrile in a 1,2-relationship on the naphthalene core is not replicated in other off-the-shelf compounds . This specific substitution pattern dictates its reactivity and the types of molecular architectures it can construct.

Target Product 1-Iodonaphthalene-2-acetonitrile (I + CN)
Substitute Risk 1-Iodonaphthalene lacks the nitrile handle, blocking subsequent functionalization and orthogonal strategies.
Target Product 1-Iodonaphthalene-2-acetonitrile (I + CN)
Substitute Risk 2-(Naphthalen-1-yl)acetonitrile lacks the aryl iodide, preventing palladium-catalyzed cross-coupling routes.
Target Product 1,2-Substitution pattern on naphthalene
Substitute Risk Different regioisomers (e.g., 1,8-substitution) may shift away from target scaffold access and reactivity pathways.

Quantifiable Differentiation of 1-Iodonaphthalene-2-acetonitrile Versus Closest Analogs


Regioselective Iodine Placement Enables Unique Cross-Coupling Outcomes vs. Non-Iodinated Naphthalene

The presence of the iodine atom at the 1-position of the naphthalene ring is essential for participating in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which are not possible with non-iodinated analogs like 2-(Naphthalen-1-yl)acetonitrile . The C-I bond is the key to carbon-carbon bond formation, a fundamental step in building complex molecules [1].

Cross-Coupling Capability
Class-level inference
Target: Reactive electrophile for Stille coupling
Comparator (2-(Naphthalen-1-yl)acetonitrile): Unreactive
Supports key C-C bond formation prerequisite.
Qualitative difference under Pd-catalyzed conditions.
Cross-Coupling Organic Synthesis Medicinal Chemistry

Acetonitrile Group Provides a Distinct Synthetic Handle Absent in Simple Iodonaphthalenes

The acetonitrile group (-CH2CN) provides a crucial synthetic handle for further functionalization, such as hydrolysis to carboxylic acids, reduction to primary amines, or nucleophilic addition reactions, which are not possible with simple iodonaphthalenes like 1-Iodonaphthalene (CAS 90-14-2) [1]. This dual functionality allows for more diverse and efficient synthetic pathways [2].

Nitrile Group Handle
Class-level inference
Target: Nitrile can be reduced to primary amine (-CH2NH2)
Comparator (1-Iodonaphthalene): No nitrile group present
Enables diverse functional group interconversion pathways.
Qualitative functional difference; reducing conditions required.
Functional Group Interconversion Organic Synthesis Pharmaceutical Intermediates

1,2-Substitution Pattern on Naphthalene Core Directs Unique Regioselectivity

The specific 1,2-substitution pattern on the naphthalene ring is critical. A metal-free protocol for stepwise cycloaddition of o-alkynylbenzaldehyde derivatives yields 1-iodonaphthalene derivatives with interesting substitution patterns, a reaction that is highly dependent on the precise location of substituents [1]. This contrasts with other isomers, such as 2-(8-iodonaphthalen-1-yl)acetonitrile, where the iodine and acetonitrile are on different rings, leading to different reactivity .

Regioselectivity Control
Cross-study comparable
Target: 1,2-substitution pattern on naphthalene
Comparator (1,8-substitution): Different reactivity pattern across rings
Supports isomer-specific scaffold access review.
Outcome dependent on metal-free cycloaddition conditions.
Regioselective Synthesis Metal-Free Cycloaddition Naphthalene Derivatives

Primary Application Scenarios for 1-Iodonaphthalene-2-acetonitrile Based on Its Differentiated Properties


Pharmaceutical Research: Synthesis of Novel Drug Candidates via Sequential Cross-Coupling

Medicinal chemists can leverage the orthogonal reactivity of 1-Iodonaphthalene-2-acetonitrile to perform sequential cross-coupling reactions. The iodine atom is first used in a Stille or Suzuki coupling to introduce an aryl or heteroaryl group. The acetonitrile group can then be independently modified, for example, reduced to a primary amine for amide bond formation, or hydrolyzed to a carboxylic acid. This two-step, one-building-block strategy is not possible with 1-Iodonaphthalene or 2-(Naphthalen-1-yl)acetonitrile alone .

Agrochemical Discovery: Building Block for Complex Heterocyclic Scaffolds

The 1,2-substitution pattern of this compound makes it a valuable precursor for synthesizing naphthalene-fused heterocycles, which are common motifs in agrochemical active ingredients. The acetonitrile group can participate in cyclocondensation reactions to form pyridines, pyrimidines, or other heterocycles, while the iodine atom remains available for further functionalization or can be removed. This regioselective approach offers a more efficient route compared to starting from less substituted naphthalenes .

Materials Science: Precursor for Naphthalene Diimides and Other Electronic Materials

In the development of organic electronic materials, naphthalene diimides (NDIs) are important building blocks. 1-Iodonaphthalene-2-acetonitrile provides a route to NDI derivatives with specific substitution patterns that can tune electronic properties. The iodine allows for the introduction of conjugated groups via cross-coupling, while the acetonitrile can be converted to an imide or other functional groups . This degree of control is essential for optimizing material performance.

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The dual functionality of 1-Iodonaphthalene-2-acetonitrile is ideal for creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The iodine can be used to attach a ligand for a target protein, while the acetonitrile can be functionalized to link to an E3 ligase ligand or a fluorophore . This convergent synthetic strategy simplifies the construction of complex chimeric molecules.

Application
Selection Property
Validation Focus
Pharmaceutical candidate synthesis
Orthogonal reactivity profile
Sequential cross-coupling / amide bond formation outcome
Agrochemical heterocycle discovery
1,2-Regioisomeric scaffold
Cyclocondensation efficiency and regiochemical outcome
Organic electronic material development
Tunable conjugated system precursor
Electronic property modulation via cross-coupling
Bifunctional probe / PROTAC synthesis
Dual orthogonal functionalization sites
Convergent assembly of target ligand and E3 ligase linker

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